![molecular formula C20H16Cl3N5O2 B2429431 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea CAS No. 338418-66-9](/img/structure/B2429431.png)
3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea is an organic compound with diverse applications in various scientific fields, especially in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea involves a multi-step process:
Starting Materials: : 6-chloropyridin-2-amine, 2,4-dichlorophenol, and phenyl isocyanate.
Condensation Reaction: : Reacting 6-chloropyridin-2-amine with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.
Hydrazination: : Adding hydrazine hydrate to the resulting product.
Cyclization: : Finally, reacting the intermediate with phenyl isocyanate to yield the desired product.
Industrial Production Methods
Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and product yield. Key parameters include maintaining optimal temperature and pressure conditions to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the phenyl and pyridinyl moieties.
Reduction: : The hydrazine and urea groups can be targets for reduction reactions.
Substitution: : Halogen substitution on the chloropyridinyl and dichlorophenyl groups is feasible under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Typically carried out with nucleophiles like ammonia or thiol compounds in polar solvents.
Major Products
Oxidation: : Can yield hydroxylated or carboxylated derivatives.
Reduction: : Produces amines or alcohols, depending on the specific reagents and conditions.
Substitution: : Leads to various substituted derivatives with altered physical and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor for synthesizing more complex organic molecules, serving as an intermediate in organic synthesis.
Biology
Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry
Employed in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The compound’s effects are mediated through its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, blocking the catalytic activity. This inhibition can lead to downstream effects, altering cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Comparing 3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea with similar compounds, like 3-[(1E)-1-[2-(3-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea or 3-[(1E)-1-[2-(4-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea, reveals the uniqueness in reactivity patterns and biological activities.
Conclusion
This compound stands out as a versatile compound with extensive applications. Its complex structure allows for diverse chemical reactions and valuable scientific applications, making it a significant subject of research in various fields.
Propiedades
IUPAC Name |
1-[(Z)-N-[(6-chloropyridin-2-yl)amino]-C-[(2,4-dichlorophenoxy)methyl]carbonimidoyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N5O2/c21-13-9-10-16(15(22)11-13)30-12-19(28-27-18-8-4-7-17(23)25-18)26-20(29)24-14-5-2-1-3-6-14/h1-11H,12H2,(H,25,27)(H2,24,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBIGNWIXBWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=N\NC2=NC(=CC=C2)Cl)/COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2429348.png)
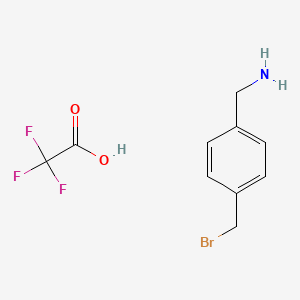
![1-(3-chlorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2429350.png)
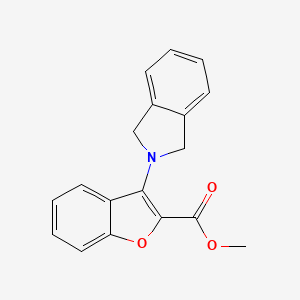
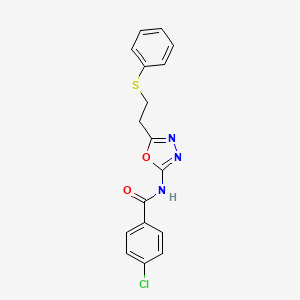
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea](/img/structure/B2429353.png)
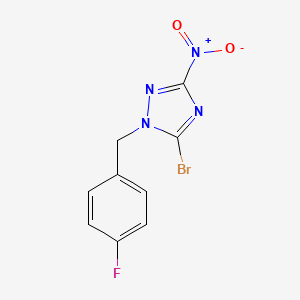
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)
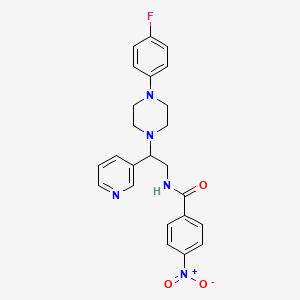
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)
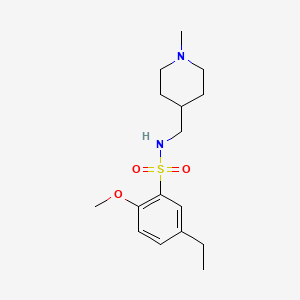
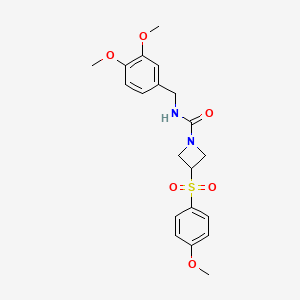
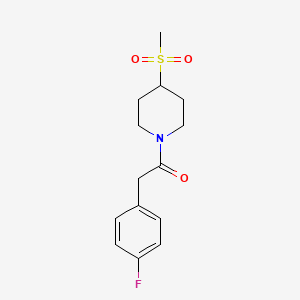
![1-(3,5-dimethylphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2429370.png)
